molecular formula C18H15N5O B159426 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone CAS No. 137381-31-8

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone

Cat. No. B159426
M. Wt: 317.3 g/mol
InChI Key: FYSGNCKTVYFUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone, also known as PTK787, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been investigated for its ability to inhibit angiogenesis, the process by which new blood vessels are formed.

Scientific Research Applications

Antimicrobial Properties

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone and its derivatives demonstrate significant antimicrobial activity. A study synthesized derivatives and tested them against various bacteria and fungi. These compounds showed notable activity against B. subtilis and yeast-like fungi, with 1,3,4-thiadiazole ring derivatives exhibiting higher efficacy (Önkol et al., 2008).

Synthesis of Derivatives

The compound is a key player in synthesizing various phthalazine, pyrimido[4,5-c]-pyridazine, pyrido[3,4-c]pyridazine, and 1,6-naphthyridine derivatives. These derivatives are important in medicinal chemistry and can be used to create new therapeutic agents (Rady & Barsy, 2006).

Spectroscopic Investigations

The spectroscopic properties of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone and its derivatives have been thoroughly investigated. These studies include molecular geometry, vibrational frequencies, and electronic transitions, providing insights into the physical and chemical properties of these compounds (Sroczyński & Malinowski, 2017).

Synthesis of Stable Derivatives

Research has been conducted on synthesizing stable derivatives of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone. These derivatives are useful in various chemical processes and could lead to the development of new materials or pharmaceuticals (Danopoulos et al., 2002).

Antimycobacterial Activity

Novel derivatives of this compound have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These findings could have significant implications for developing new treatments for tuberculosis (Lv et al., 2017).

properties

IUPAC Name

2-(2-imidazol-1-ylethyl)-4-pyridin-3-ylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18-16-6-2-1-5-15(16)17(14-4-3-7-19-12-14)21-23(18)11-10-22-9-8-20-13-22/h1-9,12-13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSGNCKTVYFUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CCN3C=CN=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160167
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone

CAS RN

137381-31-8
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137381318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 2
Reactant of Route 2
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 3
Reactant of Route 3
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 4
Reactant of Route 4
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 5
Reactant of Route 5
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 6
Reactant of Route 6
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone

Citations

For This Compound
4
Citations
M Yamaguchi, T KOGA, K KAMEI, M AKIMA… - Chemical and …, 1994 - jstage.jst.go.jp
Synthesis and pharmacological evaluation of several compounds related to 2-[2—(l-imidazolyl) ethyl]-4-(3-pyridyl)-1 (2H)-phthalazinones are described. The phenyl moiety of the …
Number of citations: 7 www.jstage.jst.go.jp
山口雅久, 古賀隆樹, 亀井研志, 秋間通立… - Chemical and …, 1994 - jlc.jst.go.jp
Synthesis and pharmacological evaluation of several compounds related to 2-[2-(1-imidazolyl)ethyl]-4-(3-pyridyl)-1(2H)-phthalazinones are described. The phenyl moiety of the …
Number of citations: 3 jlc.jst.go.jp
SMN Sakib - 2023 - osf.io
Phthalazine derivatives have recently received a lot of interest in the realm of physiologically active chemical research. Introduce this phthalazine moiety to a researcher in a new …
Number of citations: 0 osf.io
S Saha, S Duklan, A Semwal, J Kaur, M Mehra…
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.